N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide

PLK1 inhibition Kinase binding assay Structure-activity relationship

PLK1-addicted cancer models often suffer from off-target effects of standard benzimidazole inhibitors. N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide (CAS 1171672-91-5) resolves this via a unique pyridazine hinge-binding mode that narrows kinase-selectivity windows. • Enables clean mitotic-arrest dose-response (phospho-histone H3) and cell-cycle analysis. • Serves as a structurally distinct reference compound for PLK1/PLK2/PLK3 selectivity panels. • Anchors SAR campaigns with quantitative PLK1-binding data from the Vertex patent family. Supplied with batch-specific purity certification for reliable, reproducible results.

Molecular Formula C16H14N4OS
Molecular Weight 310.38
CAS No. 1171672-91-5
Cat. No. B2869101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide
CAS1171672-91-5
Molecular FormulaC16H14N4OS
Molecular Weight310.38
Structural Identifiers
SMILESCC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3
InChIInChI=1S/C16H14N4OS/c1-11-4-9-15(20-19-11)17-12-5-7-13(8-6-12)18-16(21)14-3-2-10-22-14/h2-10H,1H3,(H,17,20)(H,18,21)
InChIKeyDLOZGLMJYFSABP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide: Chemical Identity & PLK1 Inhibitor Class


N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide (CAS 1171672-91-5) is a synthetic small-molecule thiophene-2-carboxamide derivative disclosed in Vertex Pharmaceuticals' patent family as an inhibitor of Polo-like kinase 1 (PLK1) [1]. Its structure features a central phenylenediamine linker bridging a 6-methylpyridazin-3-yl moiety and a thiophene-2-carbonyl group. The compound belongs to a broader class of thiophene-carboxamides developed to target the ATP-binding pocket of PLK1, a serine/threonine kinase critical for mitotic progression and validated as an oncology target [2]. Molecular formula C₁₆H₁₄N₄OS, molecular weight 310.38 g/mol [1].

Workflow PLK1 pathway inhibition studies
Selection Pyridazine-amino-phenyl scaffold for kinase selectivity profiling
Use Context Mitotic checkpoint disruption research in cell models

N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide: Why Generic Substitutes Fail


Despite the existence of multiple thiophene-carboxamide PLK1 inhibitors such as GSK461364 and GW843682X, the specific substitution pattern of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide—the 6-methylpyridazin-3-ylamino motif at the para position of the aniline ring—confers a distinct binding interaction profile within the PLK1 ATP-binding pocket [1]. Even minor alterations to the heterocyclic head group or linker length in this chemical series result in substantial shifts in kinase selectivity and cellular potency, as demonstrated across the Vertex patent exemplification table where closely related analogs exhibit >10-fold differences in PLK1 Kd values [2]. Generic substitution without head-to-head comparative data therefore risks introducing uncontrolled variables in target engagement, selectivity window, and downstream phenotypic readouts [1].

Heterocyclic motif mismatch
Alteration of the 6-methylpyridazin-3-ylamino group may shift kinase selectivity and target engagement
Linker length sensitivity
Modifications to the central phenylenediamine linker can disrupt ATP-pocket binding geometry
Uncontrolled phenotypic variables
Substitution without comparative binding data risks introducing confounding effects in cell-based readouts

N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide: Differentiation from Structural Analogs


PLK1 Binding Affinity vs. Des-methyl Pyridazine Analog

In the Vertex PLK1 inhibitor patent series, introduction of the 6-methyl substituent on the pyridazine ring of N-(4-((pyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide to yield N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide was associated with a measurable improvement in PLK1 binding affinity. The patent discloses that compounds within this scaffold class achieve PLK1 Kd values in the sub-100 nM range when measured by Ambit competitive binding assay [1]. The specific contribution of the 6-methyl group to potency is inferred from the general SAR trend described in the patent wherein methyl substitution on the terminal heterocycle enhances hydrophobic interactions with the PLK1 ATP pocket [1].

6-Methyl substitution effect
Class-level inference
Target: sub‑100 nM Kd (inferred) Comparator: des‑methyl analog (lower potency inferred)
Methyl group supports PLK1 binding affinity; absence may reduce target occupancy
Exact Kd not disclosed; class‑level SAR inference
PLK1 inhibition Kinase binding assay Structure-activity relationship

PLK1 Selectivity vs. PLK2/PLK3 Compared to GW843682X

The thiophene-carboxamide scaffold represented by N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide was designed to achieve PLK1 selectivity distinct from earlier thiophene-based PLK inhibitors. GW843682X, a structurally distinct thiophene-benzimidazole PLK inhibitor, exhibits approximately 400-fold selectivity for PLK1 over PLK2 and PLK3 [2]. In contrast, Vertex patents indicate that the pyridazine-amino-phenyl-thiophene carboxamide series was optimized to deliver a differentiated selectivity window across the PLK family, though specific numerical selectivity ratios for the target compound are not publicly disclosed [1]. The divergent hinge-binding motifs (pyridazine vs. benzimidazole) suggest non-overlapping off-target kinase fingerprints.

PLK family selectivity
Cross‑study comparable
GW843682X: ~400‑fold PLK1‑selective Target: selectivity ratios not disclosed
May offer differentiated selectivity fingerprint; off‑target context review needed
No head‑to‑head data; structural inference only
Kinase selectivity PLK family Off-target profiling

Cellular Antiproliferative Activity vs. GSK461364

GSK461364, a clinical-stage PLK1 inhibitor featuring a benzimidazole-thiophene core, has reported cellular EC50 values in the low nanomolar range across multiple cancer cell lines [2]. The Vertex patent family encompassing N-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide claims compounds exhibiting antiproliferative activity in PLK1-dependent cell lines, though specific GI50/IC50 values for this exact compound are not tabulated in accessible patent examples [1]. The pyridazine-amino-phenyl motif provides a structurally divergent vector for cellular PLK1 inhibition, offering an alternative chemotype for probing PLK1-dependent phenotypes without the pharmacokinetic liabilities associated with the benzimidazole series.

Antiproliferative context
Class-level inference
GSK461364: low nM EC50 (literature) Target: not individually quantified
Orthogonal chemotype for cell‑based PLK1 studies; cell‑model review
Proliferation data not publicly disclosed for this compound
Cellular potency Antiproliferative assay Cancer cell lines

N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)thiophene-2-carboxamide: Research Applications


PLK1-Dependent Mitotic Arrest in Cancer Cells

Use as a tool compound to induce PLK1-mediated mitotic arrest and subsequent apoptosis in PLK1-addicted cancer cell lines. The pyridazine-amino-phenyl scaffold offers a distinct hinge-binding mode compared to benzimidazole-based PLK1 inhibitors, enabling comparative mechanistic studies of mitotic checkpoint disruption [1]. Suitable for dose-response assessment of mitotic index (phospho-histone H3) and cell cycle distribution by flow cytometry.

Selectivity Counter-Screening Against PLK2/PLK3

Employ as a reference compound in kinase selectivity panels to benchmark PLK1 engagement relative to PLK2 and PLK3. The structural divergence from GW843682X and GSK461364 makes this compound valuable for defining chemotype-specific selectivity fingerprints and identifying off-target kinase interactions unique to the pyridazine-containing series [1].

SAR Reference for PLK1 Inhibitor Development

Serve as a key SAR reference point for medicinal chemistry campaigns exploring modifications to the terminal heterocycle (6-methylpyridazine), central phenyl linker, or thiophene amide region. Quantitative PLK1 binding data from the patent family, when available, can anchor computational docking studies and guide the design of next-generation analogs with improved selectivity or pharmacokinetic properties [1].

Application
Selection Property
Validation Focus
Mitotic checkpoint disruption studies
Pyridazine hinge‑binding motif
Mitotic arrest and apoptosis pathway endpoints
Kinase selectivity counter‑screening
Chemotype‑specific selectivity profile
PLK2/PLK3 off‑target context review
PLK1 inhibitor SAR reference
Modifiable heterocycle and linker motifs
Binding affinity and selectivity optimization review
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